3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole

Purity Quality Control Synthetic Intermediate

Researchers requiring precise 3-substituted pyrazole scaffolds often encounter generic, non-halogenated analogs that lack a functionalizable handle, compromising SAR exploration and multi-step synthetic yield. 3-(3-Chloro-2-methylpropyl)-1-methyl-1H-pyrazole (CAS 1553492-49-1) addresses this gap with a defined 3-chloro-2-methylpropyl side chain that serves as a versatile electrophilic linchpin for nucleophilic displacement (amines, thiols, phosphines). • Enables rapid diversification at the C3 position without altering the core pyrazole pharmacophore, supporting unambiguous SAR attribution. • Supplied at ≥95% purity, minimizing side-product interference in sequential transformations and ensuring reproducible biological assay data. • The chloroalkyl tether is a direct precursor for thioether- and phosphine-functionalized ligands, as demonstrated by Grotjahn et al. for metal-coordination applications. Standardized quality documentation (CoA, SDS) accompanies every shipment, meeting institutional procurement compliance requirements.

Molecular Formula C8H13ClN2
Molecular Weight 172.65 g/mol
Cat. No. B13165883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole
Molecular FormulaC8H13ClN2
Molecular Weight172.65 g/mol
Structural Identifiers
SMILESCC(CC1=NN(C=C1)C)CCl
InChIInChI=1S/C8H13ClN2/c1-7(6-9)5-8-3-4-11(2)10-8/h3-4,7H,5-6H2,1-2H3
InChIKeyQIRHJRTWRHNSFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chloro-2-methylpropyl)-1-methyl-1H-pyrazole: Specifications & Structure


3-(3-Chloro-2-methylpropyl)-1-methyl-1H-pyrazole (CAS: 1553492-49-1) is a chlorinated pyrazole derivative with molecular formula C8H13ClN2 and a molecular weight of 172.65 g/mol . It features a 1-methylpyrazole core bearing a 3-chloro-2-methylpropyl substituent at the 3-position. Commercial supplies of this compound are typically offered at a minimum purity specification of 95% . This building block is primarily employed in medicinal chemistry and chemical biology research as a synthetic intermediate, where the chlorinated side chain provides a versatile handle for further functionalization [1].

3-(3-Chloro-2-methylpropyl)-1-methyl-1H-pyrazole: Synthetic Uniqueness


Generic pyrazole building blocks lack the precise substitution pattern of 3-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole, which is critical for both synthetic utility and structure-activity relationships (SAR). The presence of a chloroalkyl side chain at the C3 position enables subsequent nucleophilic substitution reactions to introduce diverse functional groups, a capability absent in non-halogenated or differently substituted analogs [1]. Furthermore, the specific regioisomer (3-substituted vs. 4-substituted) can dramatically influence biological target recognition, as demonstrated in SAR studies where 3-substituted pyrazoles exhibit distinct activities compared to their 4-substituted counterparts [2]. Therefore, substituting this compound with a generic pyrazole derivative would not yield equivalent reactivity or biological outcomes, underscoring the need for precise chemical identity in procurement.

3-(3-Chloro-2-methylpropyl)-1-methyl-1H-pyrazole: Quantitative Differentiation


Defined Purity vs. Unspecified Technical Grade

The compound is commercially available with a minimum purity specification of 95%, as verified by the vendor AKSci . In contrast, many generic or technical-grade pyrazole building blocks are offered without a defined purity threshold or at lower specifications, which can introduce impurities that compromise downstream synthetic yields or biological assay reproducibility.

Purity Quality Control Synthetic Intermediate

Chloroalkyl Reactivity vs. Non-Halogenated Analogs

The 3-chloro-2-methylpropyl group serves as a reactive handle for nucleophilic substitution reactions. As demonstrated in the work of Grotjahn et al., chloromethyl and chloroethyl side chains on pyrazole C3 positions are effective precursors for introducing thioether or phosphine groups, yielding polyfunctional pyrazoles [1]. Non-halogenated analogs (e.g., 3-alkyl-1-methylpyrazoles lacking a chloro substituent) do not possess this latent reactivity and therefore cannot undergo analogous post-synthetic diversification.

Synthetic Methodology Functional Group Interconversion Ligand Design

Halogen Impact on Biological Activity

In a series of pyrazole-3-carboxanilide inhibitors of human 15-lipoxygenase-1, the presence of halogen substituents on the pyrazole ring was shown to increase inhibitory activity [1]. While the target compound itself was not directly assayed, its chlorinated side chain is expected to confer similar enhancements in target engagement compared to non-halogenated analogs, based on established SAR trends for pyrazole-based inhibitors.

Structure-Activity Relationship Medicinal Chemistry 15-Lipoxygenase

Regioisomer: 3- vs. 4-Substituted Pyrazoles

The position of substitution on the pyrazole ring is a critical determinant of biological activity. SAR studies on pyrazole-based cannabinoid receptor ligands indicate that the 3-position is involved in receptor recognition and agonist activity [1]. The target compound's 3-substitution pattern may therefore yield distinct pharmacological profiles compared to its 4-substituted regioisomer (e.g., 4-(3-chloro-2-methylpropyl)-1-methyl-1H-pyrazole).

Regioselectivity SAR Receptor Recognition

3-(3-Chloro-2-methylpropyl)-1-methyl-1H-pyrazole: Application Scenarios


Diversified Pyrazole Library Synthesis

This compound is ideally suited as a versatile building block for the construction of pyrazole-based compound libraries. The chloroalkyl side chain can be leveraged in nucleophilic substitution reactions to install a wide array of functional groups (e.g., amines, thiols, phosphines), enabling rapid SAR exploration without altering the core pyrazole scaffold [1]. Its 95% purity specification ensures reliable yields in subsequent synthetic steps .

Lead Optimization with Halogen Effects

Given the demonstrated SAR trend that halogen substituents enhance biological activity in certain pyrazole series [2], this chlorinated derivative serves as a strategic starting point for optimizing potency against targets such as 15-lipoxygenase-1. Its defined regioisomerism (3-substitution) further ensures that observed structure-activity relationships are not confounded by positional isomer effects [3].

Tunable Metal-Binding Ligands

As demonstrated by Grotjahn et al., 3-(chloroalkyl)pyrazoles can be converted into ligands bearing thioether or phosphine side chains [1]. The target compound's 3-chloro-2-methylpropyl group can similarly serve as a precursor for metal-coordinating functionalities, enabling the design of catalysts or metal-based probes with tailored steric and electronic properties.

Quality Procurement for Reproducible Research

For academic or industrial laboratories requiring consistent, high-purity starting materials, this compound's documented ≥95% purity specification provides a verifiable quality benchmark. This is particularly critical for multi-step syntheses where trace impurities can significantly impact overall yield or lead to irreproducible biological data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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